molecular formula C23H30N4O3S2 B12150110 2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12150110
M. Wt: 474.6 g/mol
InChI Key: BUOYZVJOFYPXCD-VLGSPTGOSA-N
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Description

2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a pyrido[1,2-a]pyrimidin-4-one core. This compound is characterized by its unique structural elements, including an ethoxypropylamino group and a thiazolidinylidene moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can be approached through multi-step organic synthesis. A possible synthetic route might involve:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This could be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a β-dicarbonyl compound.

    Introduction of the ethoxypropylamino group: This step might involve nucleophilic substitution reactions where an ethoxypropylamine is introduced to the core structure.

    Formation of the thiazolidinylidene moiety: This could be synthesized through a condensation reaction involving a thioamide and an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazolidinylidene moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrido[1,2-a]pyrimidin-4-one core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound could find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other pyrido[1,2-a]pyrimidin-4-one derivatives.

    Thiazolidinylidene-containing compounds: These compounds share the thiazolidinylidene moiety and might exhibit similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which could confer unique biological properties and reactivity profiles.

Properties

Molecular Formula

C23H30N4O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N4O3S2/c1-3-5-6-8-14-27-22(29)18(32-23(27)31)16-17-20(24-12-10-15-30-4-2)25-19-11-7-9-13-26(19)21(17)28/h7,9,11,13,16,24H,3-6,8,10,12,14-15H2,1-2H3/b18-16-

InChI Key

BUOYZVJOFYPXCD-VLGSPTGOSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOCC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOCC)SC1=S

Origin of Product

United States

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